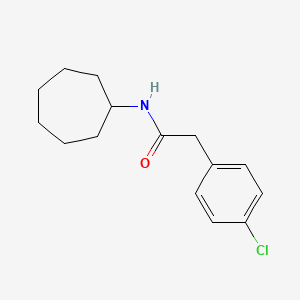
2-(4-chlorophenyl)-N-cycloheptylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-N-cycloheptylacetamide is an organic compound characterized by the presence of a chlorophenyl group and a cycloheptylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-N-cycloheptylacetamide typically involves the reaction of 4-chlorobenzoyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+cycloheptylamine→this compound
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide nitrogen, leading to the formation of N-oxides.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are typical bases used for nucleophilic aromatic substitution.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Cycloheptylamine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 2-(4-chlorophenyl)-N-cycloheptylacetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2-(4-Bromophenyl)-N-cycloheptylacetamide: Similar structure but with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)-N-cycloheptylacetamide: Contains a fluorine atom in place of chlorine.
2-(4-Methylphenyl)-N-cycloheptylacetamide: Features a methyl group instead of chlorine.
Uniqueness: 2-(4-Chlorophenyl)-N-cycloheptylacetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c16-13-9-7-12(8-10-13)11-15(18)17-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPUKSUJFMMOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201237 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
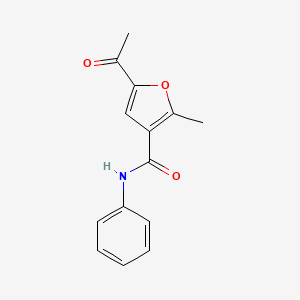
![2-(4-nitrophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B5730066.png)
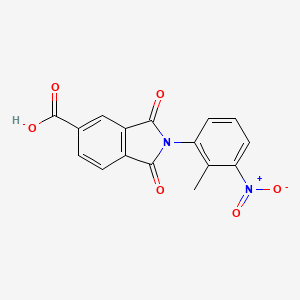
![2-((3'-Cyano-6'-methyl-[3,4'-bipyridin]-2'-yl)thio)acetic acid](/img/structure/B5730075.png)
![3-CYCLOPROPANECARBONYL-1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOLE](/img/structure/B5730089.png)
![2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730092.png)
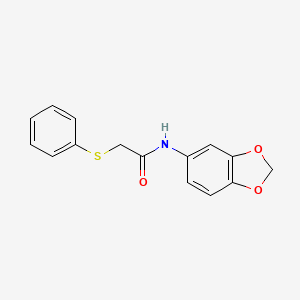
![ethyl 4-[(4-nitrophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5730107.png)
![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5730110.png)
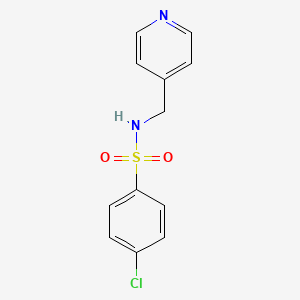
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5730132.png)
![[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-chlorobenzoate](/img/structure/B5730135.png)
![4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl ]amino]-benzoic acid](/img/structure/B5730147.png)
![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)
